

An In-depth Technical Guide to (+)-Medicarpin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Medicarpin

Cat. No.: B15581299

[Get Quote](#)

Authored by: Gemini AI

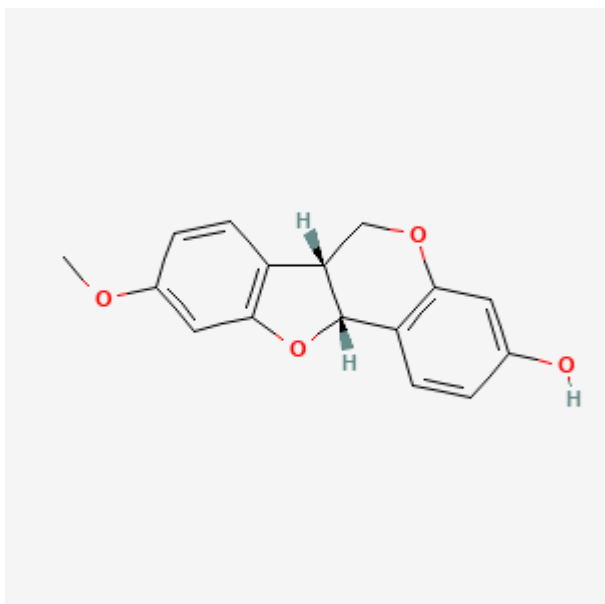
Abstract

(+)-Medicarpin is a naturally occurring pterocarpan, a class of isoflavonoids, predominantly found in leguminous plants where it functions as a phytoalexin, providing a defense mechanism against pathogens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of **(+)-Medicarpin**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this bioactive compound. This document includes tabulated quantitative data, detailed experimental protocols for its isolation and synthesis, and visualizations of its key signaling pathways.

Chemical Structure and Identification

(+)-Medicarpin is a chiral molecule with a rigid tetracyclic ring system. The absolute stereochemistry of the natural enantiomer is (6aS,11aS).

- Chemical Structure:



- IUPAC Name: (6a*S*,11a*S*)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-*c*]chromen-3-ol[1]
- CAS Number: 33983-39-0[1]
- Molecular Formula: C₁₆H₁₄O₄[1]
- Molecular Weight: 270.28 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of **(+)-Medicarpin** is presented in the table below.

Property	Value	Reference
Melting Point	127.5-128.5 °C	[2]
Optical Rotation [α]D	+226° (c, chloroform)	
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[3]
LogP	2.53	
Topological Polar Surface Area (TPSA)	47.9 Å ²	

Spectroscopic Data

The structural elucidation of **(+)-Medicarpin** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for confirming the structure of **(+)-Medicarpin**.

Table 1: ¹H NMR Spectroscopic Data for **(+)-Medicarpin** (CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.15	d	8.4
H-2	6.53	dd	8.4, 2.4
H-4	6.38	d	2.4
H-6eq	4.25	m	10.8
H-6ax	3.65	t	
H-6a	3.55	m	
H-7	7.35	d	8.4
H-8	6.60	dd	8.4, 2.4
H-10	6.45	d	2.4
H-11a	5.50	d	6.6
9-OCH ₃	3.78	s	

Table 2: ¹³C NMR Spectroscopic Data for **(+)-Medicarpin** (CDCl₃)[\[2\]](#)

Carbon	Chemical Shift (δ , ppm)
C-1	119.3
C-2	106.5
C-3	161.2
C-4	103.8
C-4a	157.0
C-6	66.5
C-6a	40.0
C-7	124.9
C-8	109.8
C-9	162.2
C-10	100.9
C-10a	157.9
C-11a	78.9
C-11b	113.1
C-11c	131.7
9-OCH ₃	55.2

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of **(+)-Medicarpin**.

Table 3: Mass Spectrometry Data for **(+)-Medicarpin**

Ionization Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Reference
ESI-	[M-H] ⁻ 269.0822	254.0586, 161.0173, 145.0387, 133.0302, 121.0358	[4]
ESI+	[M+H] ⁺ 271.0965	161.1, 149.0, 137.1, 123.1	[5]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: IR and UV-Vis Spectroscopic Data for (+)-Medicarpin

Spectroscopy	Characteristic Peaks/Wavelengths
IR (KBr, cm ⁻¹)	3398 (O-H), 2944, 2869 (C-H), 1744, 1714 (C=O), 1620, 1500 (aromatic C=C)
UV-Vis (λ _{max} , nm)	212, 286, 310

Experimental Protocols

Isolation of (+)-Medicarpin from *Dalbergia congestiflora*

The following protocol is a representative method for the isolation of (+)-Medicarpin from a natural source.

- **Extraction:** The heartwood of *Dalbergia congestiflora* is air-dried and ground into a fine powder. The powder is then subjected to extraction with hexane at room temperature.
- **Chromatographic Separation:** The hexane extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then subjected to column chromatography on silica gel.
- **Elution:** The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

- Purification: Fractions containing **(+)-Medicarpin** are combined and further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure crystalline **(+)-Medicarpin**.

Total Synthesis of (+)-Medicarpin

A multi-step synthesis can be employed to obtain **(+)-Medicarpin** in the laboratory. The following is a summarized workflow of a reported total synthesis.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the total synthesis of **(+)-Medicarpin**.

Antifungal Activity Assay

The antifungal activity of **(+)-Medicarpin** can be evaluated using a mycelial growth inhibition assay.

- Preparation of Fungal Cultures: A pathogenic fungus, such as *Colletotrichum gloeosporioides*, is cultured on Potato Dextrose Agar (PDA) plates.
- Preparation of Test Compound: **(+)-Medicarpin** is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.
- Assay Procedure: An agar plug containing the fungal mycelium is placed in the center of a fresh PDA plate. A sterile paper disc impregnated with a specific concentration of **(+)-Medicarpin** solution is placed at a defined distance from the mycelium. A solvent control (disc with DMSO only) and a positive control (a known antifungal agent) are also included.
- Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g., 28°C) for a specified period. The radial growth of the fungal mycelium is measured, and the percentage of inhibition is calculated relative to the solvent control. The Minimum Inhibitory

Concentration (MIC) can be determined as the lowest concentration of **(+)-Medicarpin** that completely inhibits visible fungal growth.[\[6\]](#)

Signaling Pathways

(+)-Medicarpin exerts its biological effects through the modulation of several key signaling pathways.

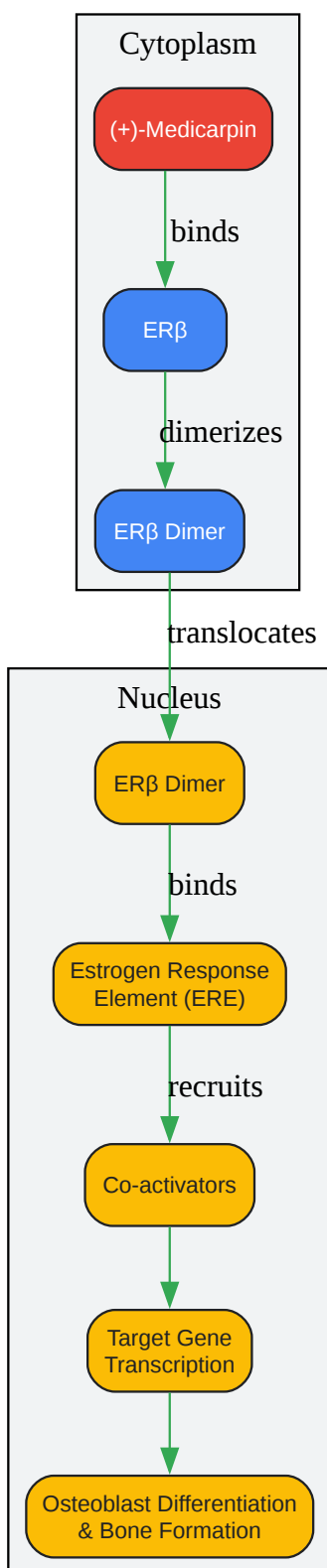
Inhibition of the NF- κ B Signaling Pathway

(+)-Medicarpin has been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF- κ B) signaling pathway. In inflammatory conditions, stimuli like TNF- α activate the IKK complex, which then phosphorylates I κ B α . This phosphorylation leads to the ubiquitination and subsequent degradation of I κ B α , releasing the NF- κ B (p50/p65) dimer. The freed NF- κ B translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. **(+)-Medicarpin** can interfere with this cascade by inhibiting the phosphorylation and degradation of I κ B α , thereby preventing the nuclear translocation of NF- κ B and suppressing the expression of inflammatory mediators.[\[1\]](#)[\[7\]](#)

Caption: Inhibition of the NF- κ B signaling pathway by **(+)-Medicarpin**.

Modulation of Estrogen Receptor β (ER β) Signaling Pathway

(+)-Medicarpin exhibits osteogenic activity through its interaction with the Estrogen Receptor β (ER β). Upon binding of **(+)-Medicarpin** to ER β , the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to Estrogen Response Elements (EREs) on the DNA. This binding event recruits co-activator proteins, leading to the transcription of target genes that promote osteoblast differentiation and bone formation. This pathway highlights the potential of **(+)-Medicarpin** in bone health.[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: Modulation of the Estrogen Receptor β (ER β) signaling pathway by **(+)-Medicarpin**.

Conclusion

(+)-Medicarpin is a well-characterized isoflavonoid with significant therapeutic potential. Its defined chemical structure and properties, supported by extensive spectroscopic data, provide a solid foundation for further research and development. The detailed experimental protocols and an understanding of its modulation of key signaling pathways, such as NF- κ B and ER β , will be invaluable to scientists working on novel therapeutics for inflammatory diseases, osteoporosis, and fungal infections. This technical guide serves as a comprehensive resource to facilitate and accelerate future investigations into this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Medicarpin | C₁₆H₁₄O₄ | CID 336327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. fahutan.unmul.ac.id [fahutan.unmul.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Item - ¹³C- and ¹H-NMR chemical shift data (J in Hz) of compounds 1a-4 (̂ ppm). - figshare - Figshare [figshare.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-Medicarpin: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581299#chemical-structure-and-properties-of-medicarpin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com